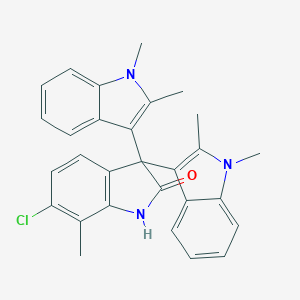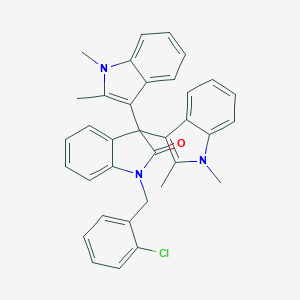![molecular formula C19H12Br2ClNO3S2 B307487 2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolylmethylphenyl acetate family and is commonly referred to as DBTSA.
作用機序
The mechanism of action of DBTSA is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines in macrophages. In agriculture, DBTSA is believed to act as an inhibitor of chitin synthesis in insects, leading to their death.
Biochemical and Physiological Effects
DBTSA has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In macrophages, it inhibits the production of inflammatory cytokines. In insects, it acts as an inhibitor of chitin synthesis, leading to their death. These effects are believed to be due to the interaction of DBTSA with specific molecular targets in the cells.
実験室実験の利点と制限
DBTSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, DBTSA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DBTSA. In medicine, further studies are needed to elucidate the mechanism of action of DBTSA and to optimize its anti-cancer and anti-inflammatory activity. In agriculture, DBTSA could be further studied for its potential use as a crop protection agent. In material science, DBTSA could be further studied for its potential use as a photoresist in lithography. Additionally, further studies are needed to explore the potential applications of DBTSA in other fields such as environmental science and energy.
合成法
DBTSA can be synthesized through a multistep process involving the reaction of 2,6-dibromo-4-methylphenol with 2-chlorobenzyl mercaptan in the presence of sodium hydroxide. The resulting intermediate is further reacted with thiosemicarbazide and acetic anhydride to produce DBTSA. This synthesis method has been optimized to produce high yields of DBTSA with purity greater than 98%.
科学的研究の応用
DBTSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBTSA has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DBTSA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, DBTSA has been studied for its potential use as a photoresist in lithography.
特性
分子式 |
C19H12Br2ClNO3S2 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC名 |
[2,6-dibromo-4-[(Z)-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,3-thiazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12Br2ClNO3S2/c1-10(24)26-17-13(20)6-11(7-14(17)21)8-16-18(25)28-19(23-16)27-9-12-4-2-3-5-15(12)22/h2-8H,9H2,1H3/b16-8- |
InChIキー |
GLVKTZRFDASLJD-PXNMLYILSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)